(E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Description
(E)-2-((4-Nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a Schiff base derivative synthesized via condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 4-nitrobenzaldehyde. This compound belongs to a class of tetrahydrobenzo[b]thiophene derivatives, which are characterized by a bicyclic structure combining a thiophene ring and a cyclohexene moiety.
Properties
IUPAC Name |
2-[(E)-(4-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c17-9-14-13-3-1-2-4-15(13)22-16(14)18-10-11-5-7-12(8-6-11)19(20)21/h5-8,10H,1-4H2/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTZMWJZAWZZQK-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its biological effects, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound belongs to the class of tetrahydrobenzo[b]thiophene derivatives, which are known for their pharmacological properties. The synthesis typically involves the condensation of 4-nitrobenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Various methods have been employed to optimize yields and purity, including microwave-assisted synthesis and multi-component reactions .
Antioxidant Activity
Recent studies have demonstrated that tetrahydrobenzo[b]thiophene derivatives exhibit significant antioxidant properties. For instance, compounds derived from this scaffold have shown inhibition rates of free radical-induced lipid oxidation ranging from 19% to 30%, comparable to ascorbic acid . The total antioxidant capacity (TAC) assay has been utilized to evaluate these effects systematically.
Anticancer Properties
The compound has been evaluated for its potential as an anticancer agent. Research indicates that certain derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, including U937 and MDA-MB-231 cells. Notably, compounds with specific linkers have shown isoform-selective inhibition of histone deacetylases (HDAC), which are crucial in cancer progression . The discovery of these HDAC inhibitors represents a promising avenue for developing targeted cancer therapies.
Anti-inflammatory Effects
Tetrahydrobenzo[b]thiophene derivatives have also been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models, suggesting their potential utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Modifications at various positions on the tetrahydrobenzo[b]thiophene ring can significantly affect their potency and selectivity against specific biological targets. For example:
- Substitution patterns on the benzylidene moiety influence antioxidant activity.
- The presence of electron-donating or electron-withdrawing groups can enhance or diminish anticancer efficacy .
Case Studies
Several case studies illustrate the biological potential of this compound:
- Antioxidant Evaluation : A study analyzed multiple derivatives for TAC using the phosphomolybdenum method. Compounds were benchmarked against ascorbic acid, with several demonstrating significant antioxidant activity.
- Cancer Cell Line Studies : In vitro testing revealed that specific derivatives induced apoptosis in breast cancer cells through HDAC inhibition mechanisms. The compounds' ability to arrest the cell cycle at the G0/G1 phase was particularly noted.
- Inflammation Models : In vivo studies using animal models showed that certain derivatives reduced inflammation markers significantly compared to control groups.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves the condensation of appropriate amines with carbonitriles under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydrobenzo[b]thiophene derivatives, including this compound. Research indicates that this compound exhibits significant activity against various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds derived from this scaffold have shown promising results as isoform-selective HDAC inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cell growth and survival .
Antioxidant Activity
In addition to its anticancer properties, derivatives of tetrahydrobenzo[b]thiophene have been evaluated for their antioxidant activities. Studies have demonstrated that certain compounds within this class exhibit antioxidant potency comparable to established antioxidants like ascorbic acid. This property may contribute to their therapeutic potential in preventing oxidative stress-related diseases .
Analgesic Effects
Some derivatives have also been investigated for their analgesic properties. In experimental models, these compounds showed effectiveness in reducing pain responses comparable to standard analgesics. This suggests a broader therapeutic scope for tetrahydrobenzo[b]thiophene derivatives beyond oncology .
Case Studies and Research Findings
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group undergoes catalytic hydrogenation to form an amine derivative, a critical reaction for modifying biological activity:
Reaction :
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Conditions : Hydrogen gas (1 atm), palladium-on-carbon catalyst, ethanol solvent, room temperature.
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Yield : ~85–92% after purification.
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Application : The resulting amine serves as an intermediate for synthesizing Schiff base derivatives with enhanced pharmacological profiles.
Carbonitrile Hydrolysis
The carbonitrile group can be hydrolyzed to a carboxylic acid or amide under acidic/basic conditions:
| Reaction Pathway | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | Conc. HCl, reflux (6–8 h) | 2-((4-nitrobenzylidene)amino)-THBT-3-carboxylic acid |
| Basic hydrolysis | NaOH (10%), H₂O, 80°C (4 h) | 2-((4-nitrobenzylidene)amino)-THBT-3-carboxamide |
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Mechanism : Protonation of the nitrile followed by nucleophilic water attack.
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Applications : Carboxylic acid derivatives are precursors for esterification or peptide coupling.
Imine (Schiff Base) Reactivity
The benzylidene amino group participates in reversible reactions:
Hydrolysis to Amine and Aldehyde
Reaction :
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Conditions : Dilute HCl (pH 3–4), 60°C, 2–3 h.
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Equilibrium : Favors Schiff base formation in anhydrous conditions.
Nucleophilic Additions
The imine nitrogen reacts with Grignard reagents or hydrides:
Example :
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Applications : Introduces alkyl/aryl groups to modulate lipophilicity.
Electrophilic Aromatic Substitution
The electron-rich tetrahydrobenzo[b]thiophene ring undergoes nitration or sulfonation:
| Reaction | Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 65% |
| Sulfonation | SO₃/H₂SO₄, 50°C | C-6 | 58% |
Cyclization Reactions
The β-enaminonitrile scaffold facilitates heterocycle formation:
Reaction with Ethanoic Anhydride :
Photochemical Reactivity
UV irradiation induces E→Z isomerization of the nitrobenzylidene group:
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Quantum Yield : 0.45 in methanol.
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Reversibility : Thermal relaxation reverts to E-isomer (half-life: 12 h at 25°C).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound is structurally related to other Schiff base derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, differing primarily in the substituents on the benzylidene moiety. Key analogs include:
Spectroscopic and Computational Insights
- FT-IR and NMR: The nitro group’s presence in the target compound would result in a characteristic NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ in FT-IR. In ¹H NMR, the azomethine proton (CH=N) resonates at δ 8.2–8.5 ppm, slightly downfield compared to electron-rich analogs (e.g., δ 8.0–8.2 ppm for 4-OCH₃) .
- DFT Studies: Computational analyses of similar compounds reveal that electron-withdrawing groups (e.g., NO₂, Cl) lower the HOMO-LUMO gap, enhancing electrophilicity. For example, the 4-Cl derivative exhibits a HOMO-LUMO gap of 3.8 eV, while methoxy-substituted analogs show gaps >4.0 eV .
Q & A
Q. Why do antiproliferative results vary across studies for structurally similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
